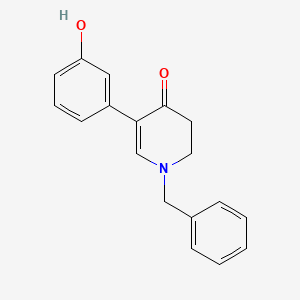

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone

Descripción general

Descripción

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring substituted with a benzyl group and a hydroxyphenyl group

Métodos De Preparación

The synthesis of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3-hydroxybenzaldehyde.

Condensation Reaction: The benzylamine reacts with 3-hydroxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the pyridinone ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

The pyridinone core and benzylic groups are susceptible to redox transformations:

-

Oxidation of the lactam ring : Under acidic conditions, the pyridinone ring can undergo dehydrogenation to form aromatic pyridines. For example, treatment with KMnO₄ in H₂SO₄ may yield 1-benzyl-5-(3-hydroxyphenyl)pyridine-4-one .

-

Benzylic oxidation : The benzyl group is prone to oxidation via reagents like CrO₃, forming a ketone derivative (1-(4-oxobenzyl)-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone) .

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Lactam oxidation | KMnO₄, H₂SO₄, reflux | Aromatic pyridine derivative |

| Benzylic oxidation | CrO₃, AcOH, 0–5°C | Ketone-functionalized pyridinone |

Substitution Reactions

The electron-rich hydroxyphenyl ring facilitates electrophilic substitution:

-

Halogenation : Bromination at the para position of the 3-hydroxyphenyl group occurs with Br₂ in CHCl₃, yielding 1-benzyl-5-(3-hydroxy-4-bromophenyl)-2,3-dihydro-4-pyridinone .

-

Nucleophilic aromatic substitution : The 5-aryl group can undergo substitution with amines under Pd catalysis .

Cyclization and Rearrangement

The compound’s β-lactam framework enables cyclization under acidic or basic conditions:

-

Acid-mediated cyclization : Treatment with TfOH or TIPSOTf triggers intramolecular aza-Michael addition, forming bicyclic benzomorphanone derivatives .

-

Base-induced Truce–Smiles rearrangement : In the presence of KOtBu, the benzyl group migrates from C6 to C5, forming 5-benzyl-2-pyridones .

| Rearrangement Type | Conditions | Key Intermediate/Product |

|---|---|---|

| Aza-semipinacol rearrangement | TIPSOTf, CH₃CN, reflux | C3–C6 bridged lactam |

| Truce–Smiles rearrangement | KOtBu, DMF, 80°C | 5-Benzyl-3-hydroxyphenyl-2-pyridone |

Functionalization via Organometallic Reagents

The pyridinone nitrogen and C4 positions react with organometallics:

-

Benzhydrylation : Benzhydryllithium adds regioselectively to the C4 position, forming 1-benzyl-4-benzhydryl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone .

-

Alkylation : Benzyl bromides substitute at the lactam oxygen under basic conditions (e.g., NaH, THF) .

Radical and Photochemical Reactions

The hydroxyphenyl group participates in radical coupling:

-

UV-induced dimerization : Irradiation at 254 nm promotes C–C bond formation between hydroxyphenyl groups, yielding bis-pyridinone derivatives .

Biological Derivatization

The compound serves as a scaffold for drug discovery:

-

Antiviral analogs : Iodination at C3 produces 3-iodo-4-hydroxypyridinones with activity against HIV-1 reverse transcriptase (IC₅₀ ≈ 0.03–0.07 μM) .

-

Anti-inflammatory derivatives : Acetylation of the phenolic -OH group enhances COX-2 inhibition (e.g., IC₅₀ = 8–14 μM) .

Key Mechanistic Insights

-

Regioselectivity : Substituents on the pyridinone nitrogen dictate reaction outcomes. For example, N-benzyl groups favor C4-addition over C6 in organometallic reactions .

-

Steric effects : Bulky groups at C4 (e.g., phenyl) stabilize carbocation intermediates during rearrangements .

-

Acid sensitivity : The hydroxyphenyl group undergoes Fries-like rearrangements under strong Brønsted acids .

Aplicaciones Científicas De Investigación

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can be compared with other similar compounds, such as:

1-Benzyl-4-pyridinone: Lacks the hydroxyphenyl group, resulting in different chemical and biological properties.

5-(3-Hydroxyphenyl)-2,3-dihydro-4-pyridinone:

1-Benzyl-5-phenyl-2,3-dihydro-4-pyridinone: Lacks the hydroxy group, leading to differences in its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone (CAS 1017601-66-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 279.34 g/mol. The compound features a pyridinone core substituted with a benzyl and a hydroxylated phenyl group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzyl and hydroxypyridinone derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity, as well as to explore structural modifications for improved activity against specific biological targets .

Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in cosmetic applications for skin lightening and in treating conditions like hyperpigmentation. Research indicates that derivatives of hydroxypyridinone exhibit significant tyrosinase inhibitory effects, with IC50 values ranging from 1.95 μM to 2.79 μM .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound I | 1.95 | Tyrosinase Inhibitor |

| Compound II | 2.79 | Tyrosinase Inhibitor |

| Compound III | 2.04 | Monophenolase Inhibitor |

| Compound IV | 1.60 | Diphenolase Inhibitor |

Antioxidant Activity

In addition to tyrosinase inhibition, this compound has demonstrated antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its potential therapeutic effects in various diseases .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have indicated that certain derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydroxypyridinone derivatives, including this compound, against clinical strains of bacteria and fungi. Results indicated effective inhibition at concentrations lower than those required for standard antibiotics .

- Cytotoxicity Against Cancer Cell Lines : Research has assessed the cytotoxic effects of this compound on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The findings revealed that it could induce apoptosis in these cells, suggesting potential as an anticancer agent .

Propiedades

IUPAC Name |

1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c20-16-8-4-7-15(11-16)17-13-19(10-9-18(17)21)12-14-5-2-1-3-6-14/h1-8,11,13,20H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXUBGDRHLWEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=C(C1=O)C2=CC(=CC=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647712 | |

| Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017601-66-9 | |

| Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.